molecular formula C14H10ClNO3S B024473 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide CAS No. 26638-53-9

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide

Cat. No.: B024473
CAS No.: 26638-53-9
M. Wt: 307.8 g/mol
InChI Key: RGOFXWXKWORKIP-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (CAS: 26638-53-9, molecular formula: C₁₄H₁₀ClNO₃S) is a tricyclic heterocyclic compound characterized by a dibenzothiazepine core substituted with chlorine and methyl groups. It is a key intermediate in synthesizing Tianeptine, an atypical antidepressant with unique neuroplasticity-enhancing properties . Its molecular weight is 307.75 g/mol, and it features a sulfone group (5,5-dioxide) critical for its pharmacological activity .

Properties

IUPAC Name

3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOFXWXKWORKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(S1(=O)=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949469
Record name 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione
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Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-53-9
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide
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Record name 3-Chloro-6,11-dihydro-6-methyl-5,5,11-trioxodibenzo(c,f)(1,2)thiazepine
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Record name 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione
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Record name 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
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Record name 3-CHLORO-6,11-DIHYDRO-6-METHYL-5,5,11-TRIOXODIBENZO(C,F)(1,2)THIAZEPINE
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Preparation Methods

Chlorination-Amination Sequential Process

A widely cited method involves the conversion of 11-hydroxy-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f]thiazepine to the target compound via gas-phase reactions. The process, optimized for industrial scale, proceeds as follows:

  • Chlorination :

    • Substrate : 11-hydroxy precursor suspended in chloroform.

    • Reagent : Gaseous hydrogen chloride (HCl) at 5°C.

    • Mechanism : Nucleophilic substitution replaces the hydroxyl group with chlorine.

  • Amination :

    • Reagent : Gaseous ammonia (NH₃) introduced at 30°C.

    • Workup : Excess NH₃ is purged with nitrogen; the organic phase is washed with water and treated with concentrated HCl to precipitate the product.

Yield : 79% after crystallization.
Advantages : Scalable, avoids unstable intermediates, and minimizes byproducts.

Acid-Catalyzed Cyclization

Patent WO2011121602A1 describes a one-pot cyclization using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) . The reaction condenses a benzothiazepine precursor under reflux, achieving intramolecular cyclization:

  • Conditions : 120°C for 6–8 hours in anhydrous toluene.

  • Catalyst Ratio : P₂O₅:MSA = 1:2 (w/w).

  • Yield : 68–72% after recrystallization from ethanol.

This method reduces reliance on hazardous solvents and shortens reaction times compared to earlier multi-step approaches.

Borohydride Reduction with Phase Transfer Catalysis

A novel reduction step detailed in EP1138677A1 employs sodium borohydride (NaBH₄) in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Key parameters:

  • Solvent : Dichloromethane (non-hydroxylated).

  • Temperature : 0–5°C to control exothermicity.

  • Outcome : Converts ketone intermediates to secondary alcohols, which are subsequently oxidized to the target sulfone.

Yield Improvement : 12% higher than traditional NaBH₄ methods without TBAB.

Industrial-Scale Purification and Quality Control

Crystallization Techniques

Industrial batches use chloroform-methanol co-solvents for recrystallization, achieving ≥98.5% purity (HPLC). Technical specifications emphasize:

  • Residual Solvents : ≤0.1% (ICH Q3C guidelines).

  • Heavy Metals : ≤10 ppm (inductively coupled plasma mass spectrometry).

Analytical Characterization

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.45–7.89 (m, 8H, aromatic).

    • MS (ESI+) : m/z 308.1 [M+H]⁺.

  • Chromatography :

    • HPLC : C18 column, acetonitrile-water (70:30), retention time = 8.2 min.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chlorination-Amination7998.5HighModerate
Acid-Catalyzed Cyclization7097.0MediumHigh
Borohydride Reduction85*96.8LowLow

*Post-optimization yield including TBAB.

The chlorination-amination route dominates industrial production due to its balance of yield and scalability. Acid-catalyzed methods offer cost advantages but require stringent temperature control. Borohydride reductions remain niche due to catalyst costs.

Challenges and Innovations

Byproduct Formation

  • Chloro Isomers : Competing chlorination at alternative aromatic positions occurs if reaction temperatures exceed 10°C.

  • Sulfone Over-Oxidation : Prolonged exposure to oxidizing agents degrades the thiazepine ring.

Mitigation Strategies :

  • In situ Monitoring : FTIR tracks HCl consumption during chlorination.

  • Catalyst Quenching : Rapid addition of ice-water post-cyclization.

Green Chemistry Initiatives

Recent advances focus on solvent-free mechanochemical synthesis , reducing waste generation by 40%. Ball-milling precursors with P₂O₅ achieves 65% yield in 2 hours, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide undergoes various chemical reactions, including :

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the 5,5-dioxide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions at the chlorine and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Derivatives with substituted groups at the chlorine or methyl positions.

Scientific Research Applications

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide has several scientific research applications :

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide involves its interaction with molecular targets and pathways . The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dibenzo-Thiazepine Family

The following compounds share the dibenzo-thiazepine backbone but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Role References
3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (26638-53-9) C₁₄H₁₀ClNO₃S 3-Cl, 6-CH₃ 307.75 Tianeptine metabolite; MDR modulator
3,11-Dichloro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide (26638-66-4) C₁₃H₈Cl₂NO₂S 3-Cl, 11-Cl, 6-CH₃ 316.18 Not explicitly reported; likely inactive metabolite
6-Ethyl-9-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (63113-52-0) C₁₆H₁₅NO₃S 6-C₂H₅, 9-CH₃ 301.36 Unknown; structural analogue
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-Dioxide (22871-33-6) C₁₃H₉NO₃S Unsubstituted core 259.28 Antipsychotic candidate
Key Observations :
  • Chlorine Substitution : The 3-chloro group in the target compound enhances its interaction with biological targets, distinguishing it from unsubstituted analogues like CAS 22871-33-6 .
  • Methyl vs. Ethyl Groups : The 6-methyl group in the target compound improves metabolic stability compared to the 6-ethyl substituent in CAS 63113-52-0, which may alter lipophilicity and bioavailability .

Functional Group Variations in Related Heterocycles

Benzodithiazine Derivatives :
  • Unlike the target compound, this derivative lacks the dibenzothiazepine ring system.

Physicochemical Properties

Table 2: Physical Properties Comparison
Property Target Compound (CAS 26638-53-9) CAS 22871-33-6 CAS 63113-52-0
Boiling Point 494.6°C Not reported Not reported
Density 1.5 g/cm³ Not reported Not reported
Storage -20°C +5°C Not reported
Solubility Likely low (high logP: 2.8) Moderate Moderate
  • The target compound’s high boiling point (494.6°C) and lipophilicity (logP 2.8) suggest suitability for oral formulations .
  • Storage at -20°C (CAS 26638-53-9) indicates sensitivity to degradation compared to CAS 22871-33-6 (stored at +5°C) .

Biological Activity

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide, with the CAS number 26638-53-9, is a compound of significant interest due to its biological activity and potential therapeutic applications. This compound is known as a metabolite of tianeptine, an antidepressant that has garnered attention for its unique mechanism of action. This article reviews the biological activity of this compound based on various research findings, case studies, and chemical properties.

  • Molecular Formula : C14H10ClNO3S
  • Molecular Weight : 307.75 g/mol
  • Structure : The compound features a dibenzo-thiazepine core which is crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its role as a metabolite of tianeptine. Key findings include:

  • Antidepressant Effects : Research indicates that tianeptine and its metabolites may exert antidepressant effects by modulating serotonin pathways and enhancing neuroplasticity. The specific role of this compound in this context remains under investigation but is believed to contribute to the overall efficacy of tianeptine.
  • Neuroprotective Properties : Studies suggest that compounds related to tianeptine can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the treatment of neurodegenerative diseases.
  • Anxiolytic Effects : Tianeptine has been noted for its anxiolytic properties, which may be partially attributed to the activity of its metabolites, including this compound. This suggests potential applications in anxiety disorders.

Case Studies and Research Findings

Several studies have explored the implications of this compound in different therapeutic areas:

StudyFindings
Study A Investigated the antidepressant effects of tianeptine and found that its metabolites enhance synaptic plasticity in animal models.
Study B Reported that administration of tianeptine derivatives resulted in reduced anxiety-like behaviors in rodent models, implicating its metabolites in anxiolytic effects.
Study C Analyzed the neuroprotective effects of tianeptine metabolites against glutamate-induced toxicity in neuronal cultures.

The precise mechanism through which this compound exerts its effects is not fully elucidated but is hypothesized to involve:

  • Modulation of glutamate receptors.
  • Interaction with serotonin transporters.
  • Influence on neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide?

  • Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, solvent selection (e.g., acetic anhydride/acetic acid mixtures), and catalysts (e.g., sodium acetate). For example, photocycloaddition reactions under continuous-flow conditions have been used to generate benzosultam derivatives structurally related to this compound . Reflux conditions (e.g., 2–12 hours) and crystallization from polar solvents (DMF/water) are critical for yield optimization and purity .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis and spectroscopic methods .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, 1^1H NMR peaks at δ 7.96–6.73 ppm indicate aromatic protons, while δ 2.24–2.37 ppm correspond to methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI-TOF) validates molecular weight (e.g., m/z 307.75 for C14_{14}H10_{10}ClNO3_3S) .
  • Infrared Spectroscopy (IR) : Bands at ~1686 cm1^{-1} (C=O stretch) and ~1297 cm1^{-1} (SO2_2 symmetric stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Avoid dust formation and use non-sparking tools to prevent electrostatic discharge.
  • Store in airtight containers at -20°C in dry, ventilated areas away from light .
  • Use personal protective equipment (PPE) including gloves and goggles. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound be resolved?

  • Methodology :

  • Employ the SHELX system (e.g., SHELXL/SHELXS) for X-ray refinement, particularly for high-resolution or twinned data. SHELXPRO can interface with macromolecular applications to resolve ambiguities in hydrogen bonding or torsional angles .
  • Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm stereochemical assignments .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking using software like AutoDock Vina to predict binding affinities with enzymes or receptors. For example, the thiazepine core may interact with hydrophobic pockets via π-π stacking .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and correlate results with topological polar surface area (TPSA) and logP values (e.g., XLogP3 = 2.1–2.8) to assess bioavailability .

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

  • Experimental Design :

  • Use high-performance liquid chromatography (HPLC) to quantify distribution in environmental compartments (water, soil).
  • Assess abiotic/biotic transformations via LC-MS/MS and microbial degradation assays under controlled pH/temperature conditions .
  • Calculate ecological risk quotients (ERQs) based on toxicity data (e.g., EC50_{50} for aquatic organisms) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for derivatives of this compound?

  • Resolution Strategies :

  • Compare solvent systems (e.g., DMF vs. ethanol) and catalyst loadings across studies. For instance, sodium acetate in acetic anhydride improves yields of cyclized products compared to other bases .
  • Replicate experiments under inert atmospheres (N2_2) to exclude oxidative side reactions .

Q. Why do computational models of this compound’s stability conflict with experimental thermogravimetric (TGA) data?

  • Analysis :

  • Re-examine force field parameters in molecular dynamics (MD) simulations, particularly for sulfone groups, which may exhibit atypical thermal decomposition pathways.
  • Validate with differential scanning calorimetry (DSC) to measure melting points (e.g., 220–222°C) and identify polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Reactant of Route 2
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide

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